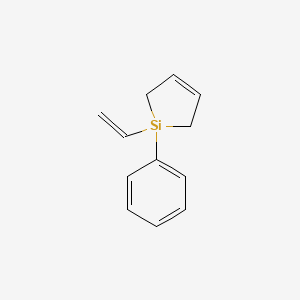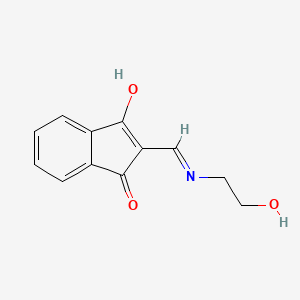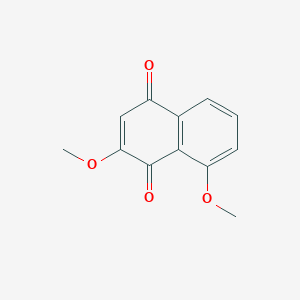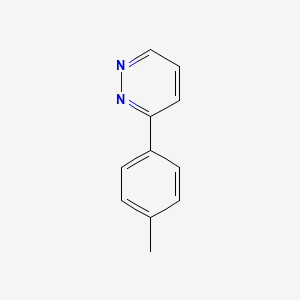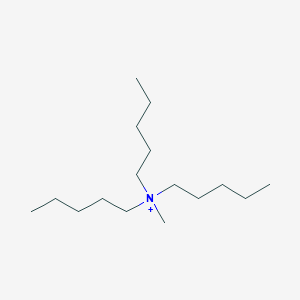
2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in various polymer materials such as rigid polyurethane foams, resins, and coatings. It is characterized by high flame retardancy, light stability, and transparency . The compound is also known for its carcinogenic and genotoxic properties, making it a subject of extensive research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. In a typical laboratory setup, 55 grams of pentaerythritol (0.40 mol) is mixed with 200 grams of 40% hydrobromic acid solution (1.0 mol) and a certain amount of glacial acetic acid. The mixture is heated under reflux for 6-8 hours . After the reaction, water and unreacted hydrobromic acid are removed under reduced pressure, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2,2-Bis(bromomethyl)propane-1,3-diol follows similar principles but on a larger scale. The process involves continuous bromination of pentaerythritol in the presence of hydrobromic acid and acetic acid, followed by purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the brominated compound into alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Medicine: Investigated for its potential effects on human health, particularly its role in cancer development.
Industry: Widely used in the production of flame-retardant materials, including resins, coatings, and foams.
Wirkmechanismus
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with cellular components, leading to genotoxic and carcinogenic effects. The compound can form DNA adducts, leading to mutations and disruptions in cellular processes. It also induces oxidative stress, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy and its dual role as both a flame retardant and a genotoxic agent. Its ability to form stable brominated derivatives makes it particularly effective in enhancing the fire resistance of polymer materials .
Eigenschaften
CAS-Nummer |
51806-72-5 |
|---|---|
Molekularformel |
C15H33Br6O10P |
Molekulargewicht |
883.8 g/mol |
IUPAC-Name |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O2.H3O4P/c3*6-1-5(2-7,3-8)4-9;1-5(2,3)4/h3*8-9H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
DJHZGOZBVRIFJH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

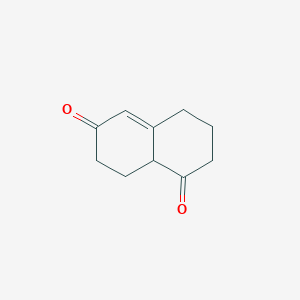
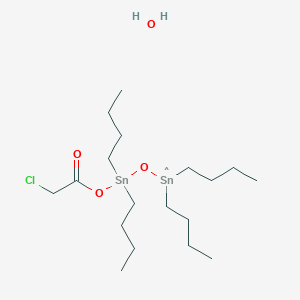
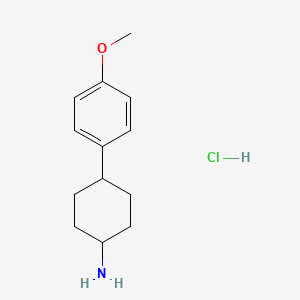
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


